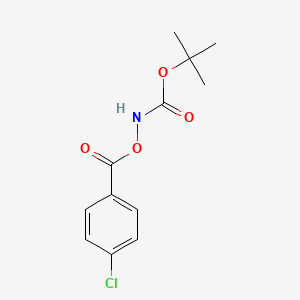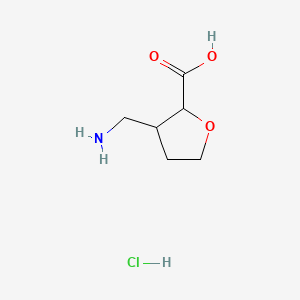![molecular formula C28H36O15 B12307834 3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B12307834.png)
3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one is a complex organic compound belonging to the flavonoid class. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one involves multiple steps, typically starting from simpler flavonoid precursors. The process often includes hydroxylation, methylation, and glycosylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification using chromatographic techniques. Alternatively, it can be synthesized chemically in bulk using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can regenerate the original flavonoid structure .
Scientific Research Applications
3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one has several scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Studied for its neuroprotective effects.
Uniqueness
What sets 3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one apart is its unique glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids .
Properties
Molecular Formula |
C28H36O15 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
3,9-dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3 |
InChI Key |
PZXAOBBHZRFNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans](/img/structure/B12307761.png)


![sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)


![(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol](/img/structure/B12307791.png)
![2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12307808.png)
![7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12307819.png)

![8,12-Dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one](/img/structure/B12307839.png)
![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)


